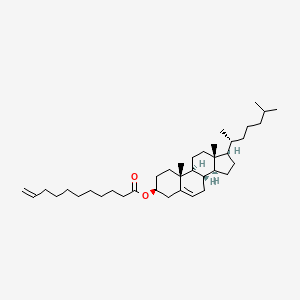

Cholesteryl 10-undecenoate

Übersicht

Beschreibung

Cholesteryl 10-undecenoate is a chemical compound with the molecular formula C38H64O2 and a molecular weight of 552.91 g/mol . It is a derivative of cholesterol, where the hydroxyl group at the third position of the cholesterol molecule is esterified with 10-undecenoic acid . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholesteryl 10-undecenoate can be synthesized through the esterification of cholesterol with 10-undecenoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Cholesteryl 10-undecenoate undergoes various chemical reactions, including:

Oxidation: The double bond in the undecenoate moiety can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Wissenschaftliche Forschungsanwendungen

Cholesteryl 10-undecenoate has a wide range of applications in scientific research:

Biology: It is utilized in the study of lipid metabolism and cholesterol transport mechanisms.

Industry: Used in the formulation of liquid crystals and other materials with specific optical properties.

Wirkmechanismus

The mechanism of action of cholesteryl 10-undecenoate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it may interact with cholesterol transport proteins, influencing cholesterol distribution and metabolism . The undecenoate moiety can also undergo chemical modifications, leading to the formation of bioactive metabolites .

Vergleich Mit ähnlichen Verbindungen

- Cholesteryl heptanoate

- Cholesteryl butyrate

- Cholesteryl hexanoate

- Cholesteryl pelargonate

Comparison: Cholesteryl 10-undecenoate is unique due to the presence of the undecenoate moiety, which imparts distinct chemical and physical properties. Compared to shorter-chain cholesteryl esters, this compound has a higher molecular weight and different solubility characteristics . Its ability to form stable liquid crystalline phases makes it particularly valuable in the development of advanced materials .

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h7,19,28-29,31-35H,1,8-18,20-27H2,2-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVAWFVKCNGEJG-HMVYLTCSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCC=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCC=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Cholesteryl 10-undecenoate unique as a stationary phase in chromatography?

A: this compound stands out due to its liquid crystal properties. Unlike traditional stationary phases like Octadecyl silica (ODS), which primarily separate based on hydrophobicity, this compound exhibits a unique selectivity profile. [, ] This difference arises from its ability to recognize specific molecular structures, enabling the separation of closely related compounds that may be difficult to resolve using other methods. []

Q2: How does the structure of this compound contribute to its unique selectivity?

A: The enhanced selectivity can be attributed to three key structural features: * Long hydrocarbon chain: Provides mobility within the stationary phase. [] * Carbonyl group: Enables interactions with various substituent groups on target molecules. [] * Cholesteric moiety: Facilitates π-π interactions and steric effects, contributing to shape-selective separations. []

Q3: Can you provide specific examples where this compound demonstrates superior separation compared to traditional phases?

A: Research shows that this compound excels in separating: * Large Polycyclic Aromatic Hydrocarbons (PAHs): It exhibits comparable planarity recognition to monomeric ODS phases, but with enhanced selectivity for non-planar PAHs, approaching that of polymeric ODS phases. [, ] * 1,4-Benzodiazepines: It achieves successful resolution of benzodiazepine mixtures with different core structures, highlighting its structure-specific recognition capabilities. []

Q4: Has this compound been explored in separation techniques beyond traditional liquid chromatography?

A: Yes, researchers have investigated its use in capillary electrochromatography. [] By modifying fused-silica capillaries with this compound, enhanced separation of benzodiazepines was observed, showcasing its potential in this evolving separation technique. []

Q5: How is this compound bonded to silica surfaces for chromatographic applications?

A: A common method is through a metal complex catalyzed hydrosilation reaction. [] This process involves attaching the terminal olefin group of this compound to a silica hydride surface. [] This approach offers advantages over traditional organosilanization techniques, potentially allowing for a wider variety of liquid crystal moieties to be bonded to silica, expanding the possibilities for selective separations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.